Spectroscopic Analysis of 1,1-Diethoxyethene: A Technical Guide
Spectroscopic Analysis of 1,1-Diethoxyethene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the versatile reagent, 1,1-diethoxyethene (also known as ketene diethyl acetal). This document presents a detailed analysis of its spectral features, offering valuable insights for its identification, characterization, and application in various research and development settings.
Introduction
1,1-diethoxyethene is a key building block in organic synthesis, valued for its role in [2+2] cycloadditions, Michael additions, and as a precursor to various functionalized molecules. A thorough understanding of its spectroscopic properties is crucial for monitoring reaction progress, confirming product identity, and ensuring purity. This guide presents a compilation of its ¹H NMR, ¹³C NMR, and IR spectral data, supplemented with detailed experimental protocols.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,1-diethoxyethene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 1,1-Diethoxyethene
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| =CH₂ | 3.0 - 3.5 | Singlet | N/A |
| -O-CH₂- | 3.6 - 4.0 | Quartet | ~7 |
| -CH₃ | 1.1 - 1.4 | Triplet | ~7 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,1-Diethoxyethene
| Carbon | Chemical Shift (δ, ppm) |
| C=C(OEt)₂ | 160 - 165 |
| =CH₂ | 55 - 65 |
| -O-CH₂- | 60 - 65 |
| -CH₃ | 14 - 16 |
Infrared (IR) Spectroscopy
The infrared spectrum of 1,1-diethoxyethene provides valuable information about its functional groups. The data presented below is sourced from the NIST WebBook, listed under its synonym, ketene diethyl acetal.[1]
Table 3: Infrared (IR) Spectroscopic Data for 1,1-Diethoxyethene
| Functional Group | Absorption Range (cm⁻¹) | Description |
| C=C Stretch (alkene) | ~1650 | Medium to weak |
| C-O Stretch (ether) | 1050-1150 | Strong, broad |
| =C-H Stretch (alkene) | 3000-3100 | Medium |
| C-H Stretch (alkane) | 2850-2980 | Strong |
| =C-H Bend (alkene) | ~890 | Strong |
Experimental Protocols
The following are detailed, representative protocols for acquiring NMR and IR spectra of liquid samples such as 1,1-diethoxyethene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1,1-diethoxyethene.
Materials:
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1,1-diethoxyethene sample
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Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
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5 mm NMR tubes
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Pasteur pipette
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Small vial
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Kimwipes
Procedure:
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Sample Preparation:
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In a clean, dry vial, dissolve approximately 10-20 mg of 1,1-diethoxyethene in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample (up to 50 mg) may be beneficial.[2]
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Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]
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The final sample height in the NMR tube should be approximately 4-5 cm.[3]
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-
Instrument Setup:
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Carefully insert the NMR tube into a spinner turbine, ensuring it is positioned at the correct depth using a depth gauge.
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Wipe the exterior of the NMR tube with a Kimwipe to remove any fingerprints or dust.
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Insert the sample into the NMR spectrometer.
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-
Data Acquisition:
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Lock the spectrometer onto the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity and resolution.
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Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
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Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
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Data Processing:
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Apply Fourier transformation to the raw data.
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Phase the resulting spectra.
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Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
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Integrate the signals in the ¹H NMR spectrum.
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Identify and label the peaks in both the ¹H and ¹³C spectra.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid 1,1-diethoxyethene.
Materials:
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1,1-diethoxyethene sample
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FT-IR spectrometer with a liquid transmission cell or an Attenuated Total Reflectance (ATR) accessory
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Salt plates (e.g., NaCl or KBr) for transmission spectroscopy
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Volatile solvent for cleaning (e.g., acetone or isopropanol)
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Pasteur pipette
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Kimwipes
Procedure (using liquid transmission cell):
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Background Spectrum:
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Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
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-
Sample Preparation:
-
Place a drop of 1,1-diethoxyethene onto the center of a clean, dry salt plate using a Pasteur pipette.[4]
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
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Place the "sandwich" of salt plates into the spectrometer's sample holder.
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-
Data Acquisition:
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Place the sample holder into the beam path of the FT-IR spectrometer.
-
Acquire the sample spectrum. A typical measurement involves co-adding multiple scans to improve the signal-to-noise ratio.
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-
Data Processing:
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The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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Identify and label the major absorption peaks.
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-
Cleaning:
-
Carefully disassemble the salt plates.
-
Clean the plates by rinsing with a volatile solvent (e.g., acetone) and gently wiping with a soft, lint-free cloth.[4] Store the plates in a desiccator to prevent damage from moisture.
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Visualization of Spectroscopic Relationships
The following diagram illustrates the correlation between the chemical structure of 1,1-diethoxyethene and its expected spectroscopic signals.
Caption: Correlation of 1,1-diethoxyethene structure with its spectroscopic signals.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of 1,1-diethoxyethene. While a definitive experimental NMR dataset remains elusive in common databases, the provided predictive data and the comprehensive IR analysis offer a robust framework for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols serve as a practical resource for researchers to acquire high-quality spectroscopic data in their own laboratories.
